Methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using several methods and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of Methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate involves the inhibition of specific enzymes and proteins through the binding of the inhibitor to the active site of the target molecule. This binding prevents the substrate from binding to the enzyme or protein, thereby inhibiting its activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, this inhibitor has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively inhibit specific pathways without affecting other cellular processes. However, one limitation of this compound is its potential toxicity and off-target effects, which can complicate experimental results.
Zukünftige Richtungen
There are several potential future directions for the use of Methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate in scientific research. One area of interest is the development of more specific and potent inhibitors that can target specific enzymes and proteins with greater accuracy. Additionally, there is a need for further studies to investigate the potential applications of this inhibitor in various disease models, including cancer and neurodegenerative disorders.
In conclusion, this compound is a small molecule inhibitor that has shown promising results in various biochemical and physiological studies. This compound has several potential applications in scientific research, including the inhibition of specific enzymes and proteins and the improvement of cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully understand the potential advantages and limitations of this inhibitor in lab experiments and its potential applications in disease models.
Synthesemethoden
The synthesis of Methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate involves several steps, including the preparation of the starting materials and the subsequent reaction conditions. One of the most common methods for synthesizing this compound is the reaction of 4-(4-aminopiperidin-1-yl)-6,7-dimethoxyquinazoline with methyl 4-oxo-2-butenoate under basic conditions.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate has been extensively studied for its potential applications in scientific research. One of the most notable applications of this compound is its use as an inhibitor of various enzymes and proteins, including protein kinase B (Akt), glycogen synthase kinase 3β (GSK-3β), and cyclin-dependent kinase 5 (CDK5).
Eigenschaften
IUPAC Name |
methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-22(17(24)7-8-18(25)26-2)14-9-11-23(12-10-14)19-15-5-3-4-6-16(15)20-13-21-19/h3-8,13-14H,9-12H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETOGVQXCZUIOW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC3=CC=CC=C32)C(=O)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCN(CC1)C2=NC=NC3=CC=CC=C32)C(=O)/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.